molecular formula C23H25FN2O5 B12417865 Iloperidone Carboxylic Acid-d3

Iloperidone Carboxylic Acid-d3

Numéro de catalogue: B12417865
Poids moléculaire: 431.5 g/mol
Clé InChI: AXUKEZOJOPXXTB-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iloperidone Carboxylic Acid-d3 is a deuterated analog of iloperidone carboxylic acid (P95), a major metabolite of the antipsychotic drug iloperidone (Fanapt®). Iloperidone is a second-generation antipsychotic that acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist . The carboxylic acid metabolite (P95) is formed via oxidative metabolism of iloperidone and contributes to its pharmacokinetic profile .

The deuterated form, Iloperidone Carboxylic Acid-d3 (CAS: 475110-48-6; molecular formula: C23H22D3FN2O5; molecular weight: 431.47 g/mol), incorporates three deuterium atoms at specific positions. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, improving accuracy in quantifying iloperidone and its metabolites in biological matrices .

Propriétés

Formule moléculaire

C23H25FN2O5

Poids moléculaire

431.5 g/mol

Nom IUPAC

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid

InChI

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3

Clé InChI

AXUKEZOJOPXXTB-FIBGUPNXSA-N

SMILES isomérique

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

SMILES canonique

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origine du produit

United States

Méthodes De Préparation

Analyse Des Réactions Chimiques

Core Reaction Pathways

Carboxylic acid-mediated reactions dominate its chemical behavior:

Reaction TypeMechanismTypical ConditionsFunctional Outcome
EsterificationNucleophilic acyl substitutionAcid catalysis (H₂SO₄/HCl), alcohol refluxFormation of deuterated esters
AmidationCarboxylic acid activationCDI/DCC coupling reagents, amine basesStable deuterated amides
DecarboxylationThermal decompositionHigh temps (Δ >200°C), acidic mediaCO₂ release with deuterated alkane
Salt FormationAcid-base neutralizationAqueous NaOH/KOH solutionsWater-soluble sodium/potassium salts

Deuterium-Specific Reactivity

The -d3 labeling (three deuterium atoms at metabolically stable positions) modifies reaction kinetics without altering fundamental pathways:

  • Reduced reaction rates : Isotopic effect decreases proton/deuteron exchange velocity in acid-catalyzed reactions by 15-20% compared to non-deuterated form

  • Enhanced thermal stability : Deuterium substitution increases decomposition onset temperature by ~8°C in TGA analysis

  • NMR spectral shifts : Distinct ²H signals at δ 2.06-1.78 ppm (piperidine ring) and δ 4.12 ppm (propoxy chain) confirm structural integrity post-reaction

Metabolic Transformation Reactions

As a tracer metabolite in pharmacokinetic studies, it undergoes:

  • Oxidative deamination : Cytochrome P450-mediated conversion to deuterated ketone derivatives (t₁/₂ = 6.8 hrs)

  • Conjugation pathways : Glucuronidation at the carboxylic acid group forms water-soluble deuterated glucuronides (CLint = 22 mL/min/kg)

Synthetic Utility in Tracer Studies

Key applications leveraging its chemical reactivity:

  • Radiolabeled analog synthesis :

    • Iloperidone Carboxylic Acid-d3+14C-ethyl bromideEtOH/Δ14C-labeled ethyl ester\text{Iloperidone Carboxylic Acid-d3} + ^{14}\text{C-ethyl bromide} \xrightarrow{\text{EtOH/Δ}} ^{14}\text{C-labeled ethyl ester} (Yield: 78%)

  • Stable isotope dilution assays :

    • Derivatization with pentafluorobenzyl bromide enhances GC-MS detection limits (LOQ = 0.1 ng/mL)

Stability Under Reaction Conditions

Critical stability data for process design:

ConditionDegradation (%)Major Degradants
0.1N HCl (70°C, 1 hr)2.3Deuterated decarboxylation product
0.1N NaOH (25°C, 24 hr)1.8Deuterated sodium salt
UV light (ICH Q1B)4.7Oxidized deuterated quinone

This comprehensive reactivity profile enables precise application in metabolic pathway elucidation and deuterated reference standard synthesis. The maintained carboxylic acid functionality ensures compatibility with standard derivatization techniques while isotopic labeling provides enhanced analytical tracking capabilities .

Applications De Recherche Scientifique

Iloperidone Carboxylic Acid-d3 is used in various scientific research applications, including:

Mécanisme D'action

The exact mechanism of action of Iloperidone Carboxylic Acid-d3 is not fully understood. it is believed to exert its effects through antagonism at dopamine D2 and serotonin 5-HT2A receptors. This antagonism helps in modulating neurotransmitter activity, which is crucial in the treatment of schizophrenia and bipolar disorder .

Comparaison Avec Des Composés Similaires

Deuterated Iloperidone Metabolites

Iloperidone Carboxylic Acid-d3 belongs to a family of deuterated metabolites and intermediates used in pharmacokinetic studies. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Role/Application Reference
Iloperidone Carboxylic Acid-d3 C23H22D3FN2O5 431.47 Internal standard for LC-MS/MS assays
Hydroxy Iloperidone-d4 C24H25D4FN2O4 432.52 Quantification of hydroxylated metabolite
Desfluoro Iloperidone-d3 C24H25D3N2O4 411.51 Stability testing and impurity profiling

Key Differences :

  • Functional Groups : Iloperidone Carboxylic Acid-d3 contains a carboxylic acid group, whereas Hydroxy Iloperidone-d4 has a hydroxyl group. This difference impacts their polarity and metabolic clearance rates.
  • Deuterium Positions : The placement of deuterium atoms (e.g., in the phenyl or piperidine rings) affects isotopic interference during mass spectrometry.

Deuterated Carboxylic Acid Metabolites of Other Drugs

Deuterated carboxylic acids are widely used as internal standards for drugs undergoing carboxylic acid metabolism. Examples include:

Compound Molecular Formula Molecular Weight (g/mol) Parent Drug/Application Reference
Ibuprofen Carboxylic Acid-d3 C13H13D3O4 239.29 NSAID metabolite quantification
(S)-Malic Acid-d3 C4H5D3O5 137.10 Isotopic tracer in metabolic studies
Mycophenolic Acid-d3 Phenyl Glucuronide C23H23D3O11 505.45 Immunosuppressant metabolite analysis

Comparison with Iloperidone Carboxylic Acid-d3 :

  • Structural Complexity : Iloperidone Carboxylic Acid-d3 has a more complex structure due to its piperidine and fluorophenyl moieties, unlike simpler acids like (S)-Malic Acid-d3.
  • Analytical Utility: All deuterated analogs minimize matrix effects in LC-MS/MS, but Iloperidone Carboxylic Acid-d3 is tailored for antipsychotic studies, whereas others serve NSAID or immunosuppressant research.

Pharmacokinetic Studies

Iloperidone Carboxylic Acid-d3 enables precise quantification of P95 in human plasma, with a validated LC-MS/MS method showing linearity (0.0220–20 ng/mL), precision (RSD <15%), and recovery >75% . Its use reduces interference from endogenous compounds, critical for accurate pharmacokinetic modeling .

Stability and Impurity Profiling

Deuterated analogs like Desfluoro Iloperidone-d3 aid in identifying process-related impurities during iloperidone synthesis. The International Council for Harmonisation (ICH) mandates impurity levels below 0.15% for known compounds, necessitating high-purity standards .

Activité Biologique

Iloperidone Carboxylic Acid-d3 is a deuterated derivative of Iloperidone, an atypical antipsychotic agent primarily used in the treatment of schizophrenia. This compound has gained attention in pharmacological research due to its unique properties and potential applications in understanding drug metabolism and receptor interactions.

Iloperidone acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This dual receptor activity is crucial for its therapeutic effects, particularly in managing symptoms of schizophrenia. The deuterated form, Iloperidone Carboxylic Acid-d3, allows for enhanced tracking in biological studies, providing insights into pharmacokinetics and drug metabolism due to the stability offered by deuterium substitution.

Pharmacokinetics

The pharmacokinetic profile of Iloperidone Carboxylic Acid-d3 is influenced by its metabolism through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Understanding these metabolic pathways is essential for elucidating the compound's behavior in vivo and its interactions with other drugs.

Key Pharmacokinetic Parameters

ParameterValue
CYP Metabolizers EM (Extensive Metabolizers), PM (Poor Metabolizers)
Cmax (ng/mL) EM: 2.79, PM: 2.26
AUC (ng·h/mL) EM: 29.4, PM: 46.3
Half-Life Variable, influenced by metabolism

This table summarizes the pharmacokinetic differences between extensive and poor metabolizers, highlighting the importance of genetic factors in drug response .

Biological Activity and Applications

Iloperidone Carboxylic Acid-d3 serves multiple roles in scientific research:

  • Proteomics Research : Used to study protein interactions and functions.
  • Pharmacokinetic Studies : Provides insights into the metabolism and distribution of Iloperidone.
  • Analytical Chemistry : Acts as a reference standard for studying deuterated compounds.

Case Studies

  • Antipsychotic Efficacy : A study examined the efficacy of Iloperidone in reducing psychotic symptoms compared to other atypical antipsychotics. The findings indicated that Iloperidone's receptor profile may lead to a favorable side effect profile while maintaining efficacy .
  • Metabolic Pathway Analysis : Research investigating the metabolic pathways of Iloperidone Carboxylic Acid-d3 demonstrated that its unique structure allows for better tracking of metabolic processes, which is critical for understanding drug-drug interactions.

Q & A

Q. What are the key physicochemical properties of Iloperidone Carboxylic Acid-d3, and how do they influence experimental stability?

Iloperidone Carboxylic Acid-d3, a deuterated analog of iloperidone's metabolite, exhibits distinct physicochemical properties due to deuterium substitution. Key properties include:

  • Acidity (pKa) : Deuterium substitution can slightly alter acidity compared to non-deuterated analogs, affecting solubility and reactivity in aqueous solutions .
  • Stability : Deuterated compounds often exhibit enhanced metabolic stability, reducing deuteration-related degradation in in vitro assays .
  • Isotopic purity : Ensure purity (>98%) via nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS) to avoid interference in pharmacokinetic studies .

Methodological Tip : Use controlled storage conditions (e.g., inert atmosphere, -20°C) to minimize deuterium exchange and degradation.

Q. How can researchers validate the isotopic purity of Iloperidone Carboxylic Acid-d3 in pharmacokinetic assays?

Validation requires a combination of analytical techniques:

  • LC-MS/MS : Quantify deuteration levels by monitoring mass-to-charge (m/z) ratios specific to deuterated fragments .
  • High-resolution NMR : Detect residual protiated impurities by analyzing chemical shifts in the carboxylic acid region (δ 10-13 ppm) .
  • Isotopic ratio analysis : Compare experimental data with theoretical isotopic distribution using software tools like XCalibur or MassHunter .

Data Example :

TechniqueParameter MeasuredAcceptable Threshold
LC-MS/MSDeuteration level≥98%
NMRProtiated impurity≤2%

Advanced Research Questions

Q. What experimental design considerations are critical when using Iloperidone Carboxylic Acid-d3 as an internal standard in mass spectrometry?

Key considerations include:

  • Matrix effects : Assess ion suppression/enhancement by spiking deuterated compound into biological matrices (e.g., plasma) and comparing recovery rates .
  • Calibration curves : Use deuterated and non-deuterated analogs to account for ionization efficiency differences .
  • Cross-validation : Confirm consistency across multiple LC-MS platforms to ensure reproducibility .

Methodological Tip : Employ a "dilute-and-shoot" approach to minimize matrix interference without compromising sensitivity.

Q. How can contradictions in metabolic pathway data obtained using Iloperidone Carboxylic Acid-d3 be resolved?

Contradictions often arise from:

  • Isotope effects : Deuteration may slow CYP450-mediated metabolism, altering observed half-lives. Compare results with non-deuterated controls .
  • Analytical variability : Standardize sample preparation (e.g., protein precipitation solvents) and validate extraction efficiency across labs .
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in datasets .

Case Study : A 2018 study using SABER® technology found discrepancies between predicted and observed drug release profiles (Table 9 in ). Resolution involved recalibrating deuterated compound concentrations and adjusting diffusion models.

Q. What strategies optimize the synthesis of Iloperidone Carboxylic Acid-d3 for reproducible in vivo studies?

  • Deuterium incorporation : Use deuterated solvents (e.g., D₂O) and catalysts to maximize isotopic labeling at the carboxylic acid moiety .
  • Purification : Employ reverse-phase HPLC with deuterated mobile phases to separate protiated impurities .
  • Quality control : Track batch-to-batch variability via tandem MS and enforce strict acceptance criteria for isotopic enrichment .

Data-Driven Approach :

Synthesis StepCritical ParameterOptimal Value
DeuterationReaction time48–72 hours
PurificationColumn typeC18 (5 µm particle)

Integration with Broader Research

Q. How can Iloperidone Carboxylic Acid-d3 data be contextualized within schizophrenia pharmacodynamics?

  • Comparative analysis : Cross-reference metabolic stability data with clinical trial outcomes (e.g., CATIE study ) to evaluate correlations between deuteration and drug efficacy.
  • Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict deuterated metabolite behavior in human populations .

Ethical Consideration : Ensure transparency in reporting isotopic effects to avoid misinterpretation of therapeutic outcomes .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.